

Application Notes: ER-176 in Neuroinflammation Imaging

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Compound of Interest

Compound Name: ER-176

Cat. No.: B1147650

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Topic: **ER-176** as a PET Radioligand Audience: Researchers, scientists, and drug development professionals in neuroimaging and neuroinflammation.

Note to the Reader: The following information summarizes the currently available scientific literature on **ER-176**. All search results indicate that **ER-176** is a radioligand used for Positron Emission Tomography (PET) imaging and is not associated with high-throughput screening (HTS) assays. Therefore, the application notes and protocols provided below are in the context of its established use in neuroimaging.

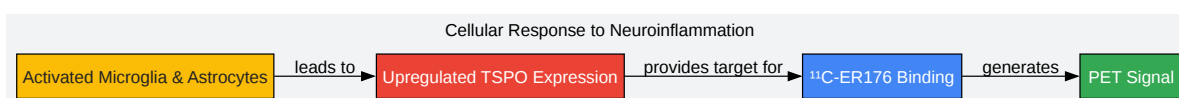
Introduction

ER-176 is a second-generation radioligand designed for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] The radiolabeled form, ^{11}C -ER176, is utilized in Positron Emission Tomography (PET) scans to visualize and quantify neuroinflammatory processes in the brain.[2][4][5] Upregulation of TSPO is associated with the activation of microglia and astrocytes, which are cellular hallmarks of inflammatory responses in the central nervous system. Consequently, ^{11}C -ER176 serves as a valuable tool for studying neurological disorders with an inflammatory component.

A significant advantage of ^{11}C -ER176 over other TSPO radioligands is its ability to effectively image all three genetic variants of TSPO (high-affinity, mixed-affinity, and low-affinity binders) determined by the rs6971 polymorphism.[2] This characteristic reduces the need for genetic pre-screening of study participants and allows for more inclusive and robust data collection in clinical research.[3]

Mechanism of Action and Signaling Pathway

¹¹C-ER176 is a quinazoline carboxamide derivative that binds with high affinity to the TSPO, which is located on the outer mitochondrial membrane of glial cells. In a state of neuroinflammation, the expression of TSPO on activated microglia and astrocytes is significantly increased. Following intravenous administration, ¹¹C-ER176 crosses the blood-brain barrier and binds to these upregulated TSPO sites. The radioactive isotope, Carbon-11, emits positrons, which are detected by the PET scanner, generating a quantitative map of neuroinflammation in the brain.



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Caption: **ER-176** signaling pathway in PET imaging of neuroinflammation.

Experimental Data

The performance of ¹¹C-ER176 and its analogs has been evaluated in non-human primates. The following table summarizes key in vivo performance metrics for ¹¹C-ER176 and some of its fluorine-containing analogs, which were considered for development as ¹⁸F-labeled radioligands.[4][5]

Radioligand	Nondisplaceable Binding Potential (BPND)	Time to 90% of Terminal VT (min)
¹¹ C-o-fluoro-ER176	12.1	< 70
¹¹ C-m-trifluoromethyl-ER176	11.7	< 70
¹¹ C-m-fluoro-ER176	8.1	< 70
Reference: ¹¹ C-ER176	Adequately high for all genotypes[2]	60-90[5]

VT = Total Distribution Volume

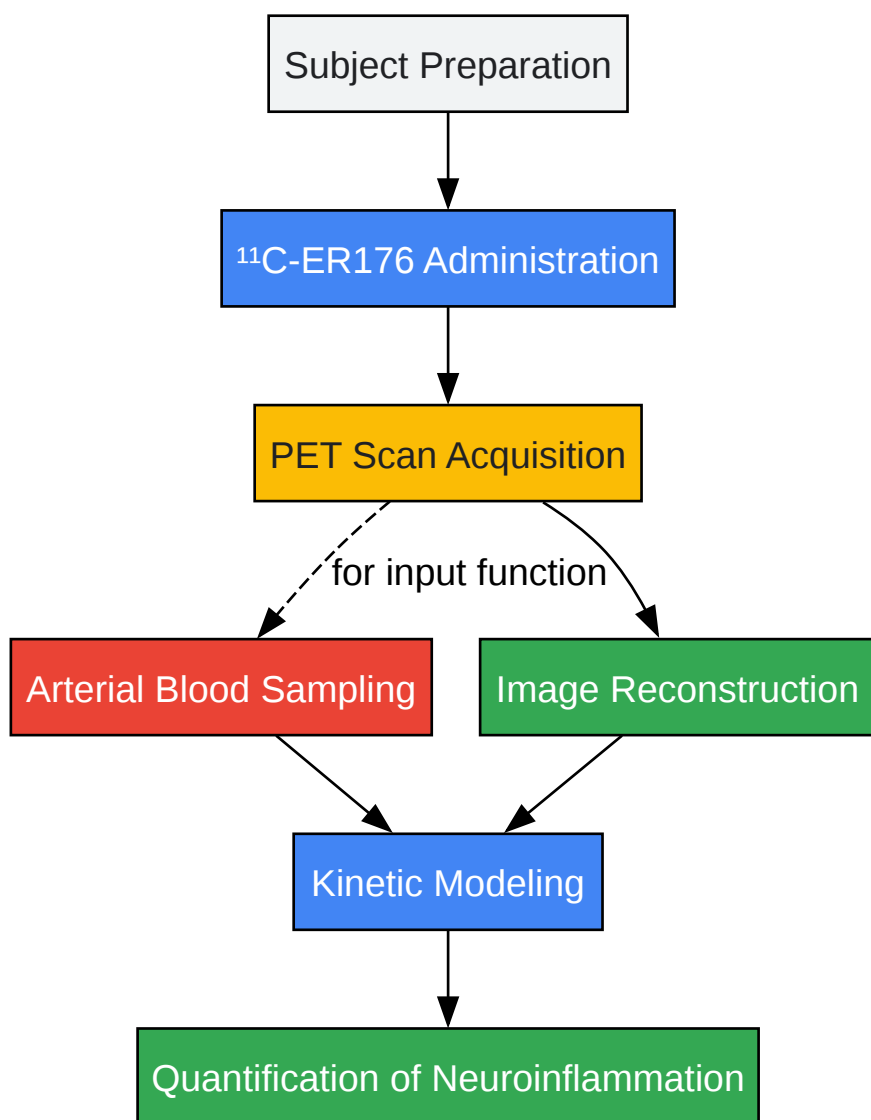
Protocols

Radiosynthesis of ^{11}C -ER176

An optimized protocol for the synthesis of ^{11}C -ER176 involves the ^{11}C -methylation of the N-desmethyl precursor. This is followed by purification using high-performance liquid chromatography (HPLC) and formulation using solid-phase extraction (SPE). This method provides ^{11}C -ER176 with sufficient yields and molar activities for human PET studies within approximately 40 minutes.[3]

General Protocol for in vivo PET Imaging with ^{11}C -ER176

The following is a generalized workflow for a clinical research PET scan using ^{11}C -ER176.



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Caption: Experimental workflow for a ^{11}C -ER176 PET imaging study.

1. Subject Preparation:

- Obtain informed consent from the participant.
- The subject should be positioned comfortably in the PET scanner to minimize motion artifacts.

2. ^{11}C -ER176 Administration:

- A sterile solution of ^{11}C -ER176 is administered as an intravenous bolus injection.

3. PET Scan Acquisition:

- Dynamic PET imaging is performed for up to 120 minutes immediately following the injection.

4. Arterial Blood Sampling (for full quantification):

- To accurately quantify TSPO density, radiometabolite-corrected arterial blood samples are collected throughout the scan to serve as an input function for kinetic modeling.[4]

5. Image Reconstruction and Analysis:

- The acquired PET data is reconstructed into a series of images over time.
- Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate parameters such as the total distribution volume (VT) and the nondisplaceable binding potential (BPND). These parameters reflect the density of TSPO in various brain regions.

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